molecular formula C14H12N2OS B2520442 3-Cyclopropyl-2-prop-2-ynylsulfanylquinazolin-4-one CAS No. 2320466-17-7

3-Cyclopropyl-2-prop-2-ynylsulfanylquinazolin-4-one

Cat. No. B2520442
CAS RN: 2320466-17-7
M. Wt: 256.32
InChI Key: IUCCTKDKYANKQE-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2-prop-2-ynylsulfanylquinazolin-4-one, also known as CPI-444, is a small molecule inhibitor of adenosine A2A receptor. It has been shown to have potential in cancer immunotherapy and is currently being studied in clinical trials for various types of cancers.

Scientific Research Applications

Future Directions

The future directions for the research and development of CPYQ and similar compounds involve their potential use as multi-targeted kinase inhibitors in the therapy of multi-genic diseases, such as cancer . The current work presents an extension of the effort to design and synthesize a series of new quinazolin-4-one derivatives based on their established anti-cancer activities as inhibitors of multiple protein kinases .

properties

IUPAC Name

3-cyclopropyl-2-prop-2-ynylsulfanylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-2-9-18-14-15-12-6-4-3-5-11(12)13(17)16(14)10-7-8-10/h1,3-6,10H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCCTKDKYANKQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NC2=CC=CC=C2C(=O)N1C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-2-(prop-2-yn-1-ylsulfanyl)-3,4-dihydroquinazolin-4-one

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